4-(Methylsulfanyl)pyrimidine-2-carboxylic acid
Overview
Description
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with methylthiol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another approach includes the use of 2-{[bis(methylsulfanyl)methylidene]amino}acetate as a starting material, which undergoes cyclocondensation reactions to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)pyrimidine-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanylpyrimidine-4-carboxylic acid: Similar structure but different substitution pattern.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused pyrimidine ring system with different functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Another heterocyclic compound with a different ring structure
Uniqueness
4-(Methylsulfanyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-methylsulfanylpyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPCYIHYOPAJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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